5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H7Cl2N3S2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, and a dichlorophenyl group, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The compound “5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine” belongs to the class of thiadiazoles . Thiadiazoles are known to interact with various biological targets such as carbonic anhydrase .
Biochemical Pathways
Thiadiazoles can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by factors such as its solubility, stability, and metabolism .
Result of Action
The effects would depend on the specific targets and pathways that the compound affects .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea under basic conditions to form the intermediate 3,4-dichlorobenzylthiourea. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the preparation of the intermediate, cyclization, and purification through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to inhibit the growth of certain pathogens.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
- 5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
- 5-{[(2,3-Dichlorophenyl)amino]methyl}-1,3,4-thiadiazol-2-amine
Uniqueness
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical properties and biological activities. This compound has shown higher potency in certain biological assays compared to its analogs, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S2/c10-6-2-1-5(3-7(6)11)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHKSVGUSBSCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NN=C(S2)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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